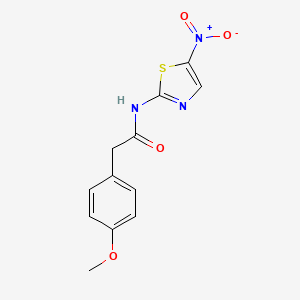![molecular formula C16H15N5O2 B5145085 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves multi-step chemical reactions that aim to introduce specific functional groups into the molecular framework to achieve the desired biological activity. For example, compounds structurally similar to 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide have been synthesized through reactions that incorporate oxadiazole rings, indicating the importance of this moiety in the final compound's activity (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including our compound of interest, is critical in determining their interaction with biological targets. Structural studies, often involving X-ray crystallography or NMR spectroscopy, reveal the arrangement of atoms within the molecule and the presence of functional groups that dictate its chemical reactivity and biological activity. While specific studies on this compound's structure are not available, related research emphasizes the role of oxadiazole rings and substituent groups in mediating the compounds' properties (Hajji et al., 2002).
Chemical Reactions and Properties
Oxadiazole derivatives are known for their reactivity towards various chemical agents, allowing for further chemical modifications to enhance their biological activities. Chemoselective reactions, for instance, have been explored to generate chiral molecules with potential therapeutic applications, indicating the versatility of these compounds in chemical synthesis (Jakubkienė et al., 2003).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are essential for their formulation into drug products. These properties are influenced by the molecular structure and can be tailored through chemical synthesis to meet specific pharmaceutical requirements. Research on related compounds provides insights into how modifications to the oxadiazole ring or substituents can affect these physical properties (Gangapuram & Redda, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the presence of functional groups, define the biological activity of oxadiazole derivatives. The oxadiazole ring itself is a site of chemical reactivity that can be exploited in drug design to interact with biological targets. Studies on similar compounds highlight the role of the oxadiazole ring and its substituents in conferring properties such as anticancer and anti-inflammatory activities (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-3-5-12(6-4-11)15-20-14(23-21-15)8-7-13(22)19-16-17-9-2-10-18-16/h2-6,9-10H,7-8H2,1H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWPURHTSKAAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
![2-[(propoxycarbonyl)amino]ethyl (4-chlorophenyl)hydroxycarbamate](/img/structure/B5145028.png)
methyl]amine](/img/structure/B5145040.png)



![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)

![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)
